Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate
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Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring are often part of bioactive molecules. For example, Ethyl 3-(furan-2-yl)propionate is used as a flavoring agent in the food industry .
Synthesis Analysis
Furan derivatives can be synthesized from various biomass resources . For instance, furfuryl alcohol is manufactured industrially by hydrogenation of furfural, which is typically produced from waste bio-mass such as corncobs or sugar cane bagasse .Molecular Structure Analysis
The molecular structure of a furan derivative involves a five-membered ring with an oxygen atom and four carbon atoms . The exact structure of “Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate” could not be found in the available resources.Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions. For example, they can participate in Diels–Alder additions to electrophilic alkenes and alkynes .Physical And Chemical Properties Analysis
Furan derivatives can exhibit a range of physical and chemical properties. For example, furfuryl alcohol is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste. It is miscible with but unstable in water .Scientific Research Applications
Analytical and Spectral Study
Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, related to the subject compound, has been used in the synthesis and characterization of furan ring-containing organic ligands. These ligands have been shown to possess antimicrobial activity against both gram-positive and gram-negative bacteria. The study focused on the synthesis, characterization, and chelating properties of these ligands, highlighting their potential in the field of antimicrobial research (Patel, 2020).
Intramolecular Cyclization
In a study involving the synthesis of a thiadiazole derivative, Ethyl 5-Aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, a related compound, underwent an intramolecular 6-endo-dig-cyclization. This reaction highlights the chemical flexibility and potential applications in synthesizing complex organic structures (Remizov, Pevzner, & Petrov, 2019).
Synthesis and Cytotoxic Activity
A study on 4-thiopyrimidine derivatives synthesized from a similar compound, ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, explored their cytotoxic activities against various cancer cell lines. This research highlights the potential of these compounds in the development of new anticancer agents (Stolarczyk et al., 2018).
Biological Activity Studies
Methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives, related to the compound , were studied for their cytotoxicity against cancer cell lines, as well as their antimicrobial activity against various bacteria. This research provides insight into the biological applications of furan derivatives (Phutdhawong et al., 2019).
Amplification of Antibiotics
In research conducted on unfused heterobicycles, derivatives of ethyl pyridine-2-carboxylate and related esters, including furan-2'-yl compounds, were found to act as amplifiers for the antibiotic phleomycin against Escherichia coli. This demonstrates the potential use of furan derivatives in enhancing antibiotic effectiveness (Brown & Cowden, 1982).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(furan-2-yl)-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-3-16-12(15)9-7(2)13-10(14-11(9)18)8-5-4-6-17-8/h4-6H,3H2,1-2H3,(H,13,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHLPYYRVPSAPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1=S)C2=CC=CO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate |
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